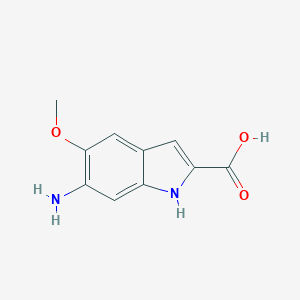

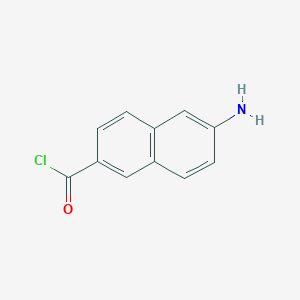

1-Ethyl-1h-imidazole-4-carboxamide

Übersicht

Beschreibung

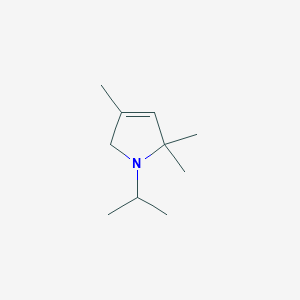

1-Ethyl-1h-imidazole-4-carboxamide is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in several types of biomolecules and plays a central role in biological catalysis as part of the side-chain of histidine .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Chemical Reactions Analysis

The imidazole group is a key component in several types of biomolecules and plays a central role in biological catalysis as part of the side-chain of histidine . The imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized in both the biosynthesis of histidine and purines but is used only in purine biosynthesis .Wissenschaftliche Forschungsanwendungen

Nucleic Acid Research

- DNA Building Blocks and Pairing Properties : Imidazole-4-carboxamide derivatives have been explored as alternative DNA building blocks. They show ambiguous pairing capacity and are used in thermal denaturation experiments to study base pairing properties (Pochet & Dugué, 1998).

- DNA Synthesis and Sequencing : Studies indicate efficient incorporation of imidazole-4-carboxamide derivatives into DNA, utilizing convertible phosphoramidite derivatives. This has implications for DNA synthesis and sequencing technologies (Cadena-Amaro & Pochet, 2005).

Medicinal Chemistry

- Antitumor Properties : Research shows the conversion of imidazole-4-carboxamide derivatives into compounds with potential antitumor properties. This includes the study of derivatives related to known antitumor agents (Wang, Wheelhouse, Zhao, Langnel, & Stevens, 1998).

- Synthesis of Bioactive Compounds : Imidazole-4-carboxamide derivatives serve as precursors for synthesizing biologically active compounds, including antimicrobials and other therapeutically relevant molecules (Ovonramwen, Owolabi, & Falodun, 2021).

Material Science

- Polyamide Synthesis : These compounds are used in synthesizing polyamides with specific properties, such as intramolecular hydrogen bonding and constitutional isomerism. This has implications for material science and polymer chemistry (Bouck & Rasmussen, 1993).

Safety And Hazards

Zukünftige Richtungen

Imidazole derivatives have been used in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on the synthesis of more potential candidate inhibitors and the disclosure of some AD site SAR of the inhibitors . Additionally, the design and introduction of new amide-derived ligands into the reaction system based on different metal ions and polymolybdate have been suggested .

Eigenschaften

IUPAC Name |

1-ethylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-3-5(6(7)10)8-4-9/h3-4H,2H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOASOWXPVAAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1h-imidazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

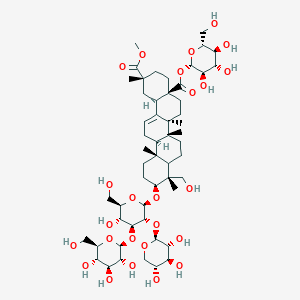

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)

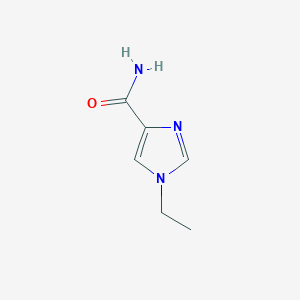

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)